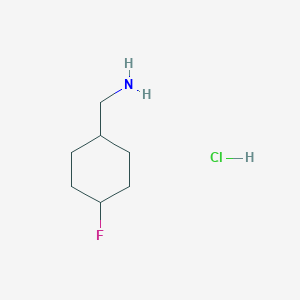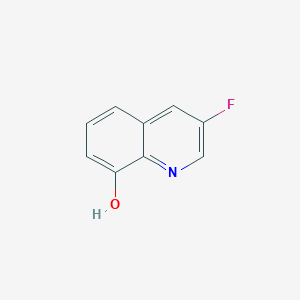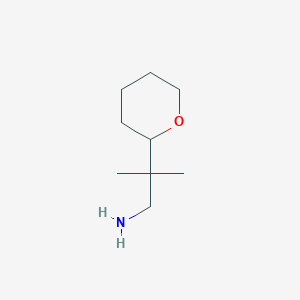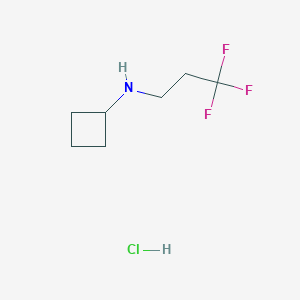
N-(3,3,3-trifluoropropyl)cyclobutanamine hydrochloride
Descripción general
Descripción
“N-(3,3,3-trifluoropropyl)cyclobutanamine hydrochloride” is a chemical compound with the CAS Number: 1384427-48-8 . It has a molecular weight of 203.63 . The compound is typically stored at room temperature .
Molecular Structure Analysis
The InChI Code for this compound is 1S/C7H12F3N.ClH/c8-7(9,10)4-5-11-6-2-1-3-6;/h6,11H,1-5H2;1H . This code represents the structure of the molecule.Physical And Chemical Properties Analysis
This compound is a powder . Unfortunately, other physical and chemical properties like boiling point, melting point, solubility, etc., are not available in the sources I found.Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
- N-(3,3,3-trifluoropropyl)cyclobutanamine hydrochloride is closely related to compounds like 3,3,3-trifluoropropene oxide (TFPO), which can be synthesized through bromination of 3,3,3-trifluoropropene and subsequent treatment with acetic acid, leading to 2-bromo-3,3,3-trifluoropropyl acetate. This acetate, upon acid hydrolysis and cyclization with alkali, yields TFPO in a significant yield (Ramachandran & Padiya, 2007).
Medicinal Chemistry Applications
- The chemistry of the 3,3,3-trifluoroprop-1-enyl (TFPE) group, which is structurally similar to N-(3,3,3-trifluoropropyl)cyclobutanamine, shows potential in medicinal chemistry as a new fluorine motif. The development of new fluorination reagents and their application in reactions like Sonogashira cross-coupling have opened avenues for drug development. For instance, an indometacin analogue bearing a TFPE group exhibited greater pharmaceutical activity than the original indometacin (Ikeda, 2019).
Cycloaddition Reactions and Compound Formation
- 3,3,3-Trifluoropropene derivatives, which are related to N-(3,3,3-trifluoropropyl)cyclobutanamine, have been used in 1,3-dipolar cycloaddition reactions with ethyl cyanocarboxylate N-oxide. This led to the formation of various substituted ethyl (trifluoromethyl)-dihydroisoxazole carboxylates, demonstrating the versatility of these compounds in synthetic chemistry (Markitanov et al., 2018).
Novel Synthesis Methods
- Advanced synthesis methods have been developed for compounds like 3,3,3-trifluoropropene, which can be obtained from vinylidene fluoride. These methods involve intermediate stages such as 3,3,3-trifluoropropyl acetate or methyl ether, showcasing innovative approaches to generating complex fluorinated compounds (Feiring, 1978).
Fluorinated Compound Applications
- Fluorinated compounds like 2,3,3,3-tetrafluoropropene (HFO-1234yf), though not directly N-(3,3,3-trifluoropropyl)cyclobutanamine, have been studied for their biotransformation properties. Such studies are crucial in understanding the metabolic pathways and potential applications of fluorinated compounds in various fields including medicinal chemistry (Schuster et al., 2008).
Safety And Hazards
The compound has been classified with the signal word “Warning” under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . Hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . There are also several precautionary statements associated with this compound .
Propiedades
IUPAC Name |
N-(3,3,3-trifluoropropyl)cyclobutanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12F3N.ClH/c8-7(9,10)4-5-11-6-2-1-3-6;/h6,11H,1-5H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGUCXKVAVPPSBE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)NCCC(F)(F)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13ClF3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,3,3-trifluoropropyl)cyclobutanamine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[1,2,4]Triazolo[1,5-a]pyridin-6-ylmethanamine dihydrochloride](/img/structure/B1445597.png)


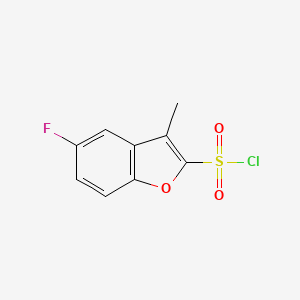
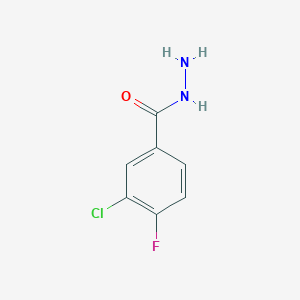
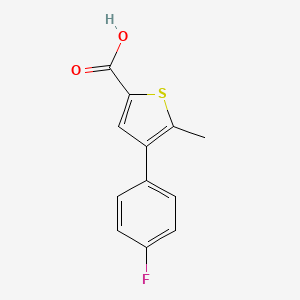
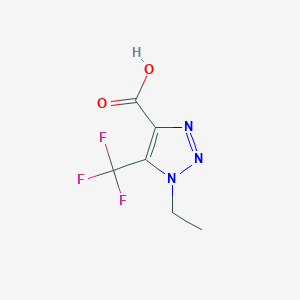

![6-Bromo-2-methyl-3,4-dihydro-2H-benzo[B][1,4]oxazine](/img/structure/B1445610.png)

